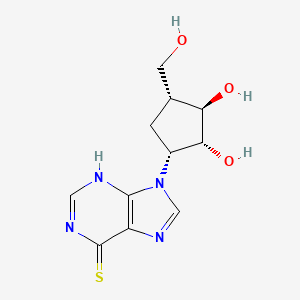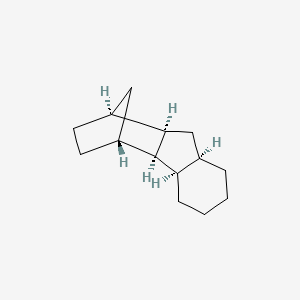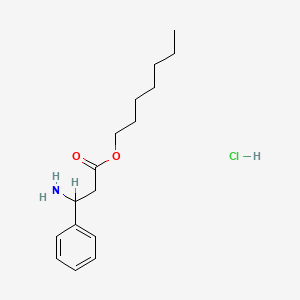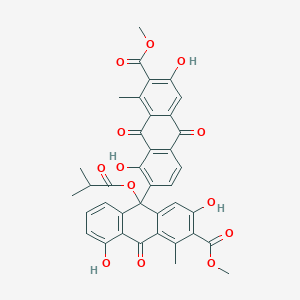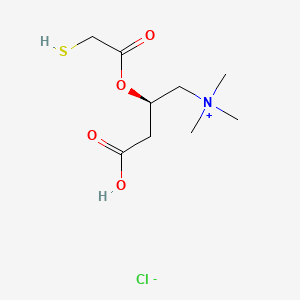
(R)-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is a quaternary ammonium compound with a unique structure that includes a carboxyl group, a mercaptoacetyl group, and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-3-hydroxy-2-(mercaptoacetyl)propanoic acid and trimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercaptoacetyl group, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Disulfides, sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of ®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with specific molecular targets. The trimethylammonium group allows it to bind to negatively charged sites on proteins or other biomolecules, while the mercaptoacetyl group can form covalent bonds with thiol groups. This dual functionality enables the compound to modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functionality but lacking the quaternary ammonium group.
Acetylacetone: Another compound with a similar carbonyl structure but different functional groups.
Diketene: A reactive intermediate used in the synthesis of various acetoacetate derivatives.
Uniqueness
®-3-Carboxy-2-((mercaptoacetyl)oxy)-N,N,N-trimethyl-1-propanaminium chloride is unique due to its combination of a quaternary ammonium group, a carboxyl group, and a mercaptoacetyl group. This combination provides it with distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
83544-83-6 |
|---|---|
Formule moléculaire |
C9H18ClNO4S |
Poids moléculaire |
271.76 g/mol |
Nom IUPAC |
[(2R)-3-carboxy-2-(2-sulfanylacetyl)oxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C9H17NO4S.ClH/c1-10(2,3)5-7(4-8(11)12)14-9(13)6-15;/h7H,4-6H2,1-3H3,(H-,11,12,15);1H/t7-;/m1./s1 |
Clé InChI |
ISTVFQRRDGNMKI-OGFXRTJISA-N |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CS.[Cl-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CS.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





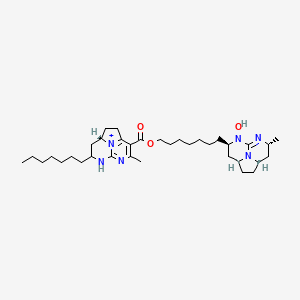

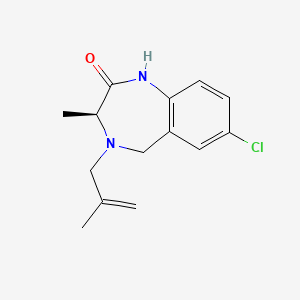
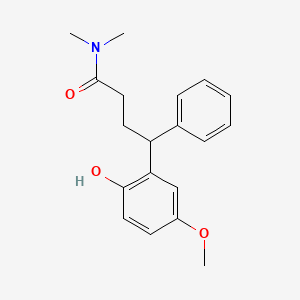
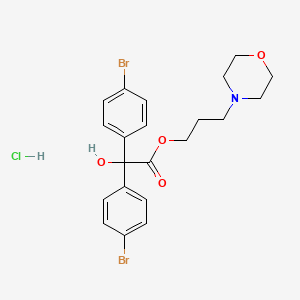
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
